1,5-bis(propan-2-yl)-1H-imidazole-2-thiol
CAS No.: 1334146-38-1
Cat. No.: VC3391682
Molecular Formula: C9H16N2S
Molecular Weight: 184.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334146-38-1 |
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Molecular Formula | C9H16N2S |
Molecular Weight | 184.3 g/mol |
IUPAC Name | 3,4-di(propan-2-yl)-1H-imidazole-2-thione |
Standard InChI | InChI=1S/C9H16N2S/c1-6(2)8-5-10-9(12)11(8)7(3)4/h5-7H,1-4H3,(H,10,12) |
Standard InChI Key | QMKAUEIJPSQTLH-UHFFFAOYSA-N |
SMILES | CC(C)C1=CNC(=S)N1C(C)C |
Canonical SMILES | CC(C)C1=CNC(=S)N1C(C)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1,5-bis(propan-2-yl)-1H-imidazole-2-thiol consists of an imidazole ring with two propan-2-yl groups attached at the nitrogen at position 1 and at carbon position 5, plus a thiol group at position 2. Its structure can be derived from examining related compounds such as 1-(propan-2-yl)-1H-imidazole-2-thiol, which contains only one propan-2-yl group at position 1 .
The molecular formula is C9H16N2S with an approximate molecular weight of 184.30 g/mol. The compound contains a planar imidazole ring with the thiol group likely existing in equilibrium between the thiol (-SH) and thione (C=S) tautomeric forms, with the thione form generally predominating in solid state .
Physical Properties
Based on analysis of structurally related compounds, 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol is expected to exhibit the following physical properties:
Spectroscopic Characteristics
Theoretical spectroscopic data for 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol would likely show:
Spectroscopic Method | Expected Key Features |
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1H NMR | Signals for the methyl groups of propan-2-yl moieties (doublets at approximately δ 1.2-1.5 ppm); methine protons of propan-2-yl groups (septets at approximately δ 3.5-4.5 ppm); imidazole ring proton at position 4 (singlet at approximately δ 6.5-7.0 ppm) |
13C NMR | Signal for C=S (thione carbon) at approximately δ 160-165 ppm; imidazole ring carbons at positions 4 and 5 (δ 110-130 ppm); propan-2-yl carbons (δ 20-50 ppm) |
IR | Characteristic bands for C=S stretching (1100-1200 cm-1); C-N stretching (1400-1500 cm-1); C-H stretching of propan-2-yl groups (2900-3000 cm-1) |
Comparison with Related Compounds
Structural Analogues
The structural differences between 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol and related compounds are significant for understanding its potential properties:
The additional propan-2-yl group at position 5 in 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol would likely increase its lipophilicity and steric bulk compared to mono-substituted derivatives, potentially affecting its solubility, reactivity, and biological activities.
Chemical Reactivity
Predicted Reaction Pathways
The reactivity of 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol would be primarily determined by the thiol/thione functionality and the electronic properties of the substituted imidazole ring:
Oxidation Reactions
The thiol group can undergo oxidation to form disulfides or sulfonic acids, similar to reactions observed with 1-(propan-2-yl)-1H-imidazole-2-thiol. Common oxidizing agents would include hydrogen peroxide and potassium permanganate.
Alkylation Reactions
The thiol group's nucleophilicity facilitates alkylation reactions with electrophiles such as alkyl halides, leading to the formation of thioethers. The reactivity might be modulated by the steric hindrance from the propan-2-yl groups.
Metal Coordination
The thione sulfur and imidazole nitrogen could serve as coordination sites for various metal ions, potentially forming stable complexes with transition metals. This property is relevant for applications in metal chelation and catalysis.
Influence of Disubstitution on Reactivity
The presence of two propan-2-yl groups would likely:
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Increase steric hindrance around the imidazole ring, potentially decreasing reactivity at positions 4 and 5
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Enhance the electron density of the imidazole ring through inductive effects
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Affect the acidity of the thiol group compared to mono-substituted analogs
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Influence tautomerization equilibria between thiol and thione forms
Research Gaps and Future Directions
Synthesis and Characterization
A comprehensive synthetic route to 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol needs to be developed and optimized. Future research should focus on:
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Establishing efficient regioselective methods for introducing the propan-2-yl groups
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Complete spectroscopic characterization of the compound
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Investigation of crystal structure and conformational properties
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Determination of precise physicochemical parameters
Comparative Studies
Systematic comparison of 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol with mono-substituted analogs would provide valuable structure-activity relationship data, particularly regarding:
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Relative nucleophilicity of the thiol group
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Tautomerization equilibria
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Metal coordination properties
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Biological activities
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Thermal stability and reactivity
Application Development
Based on the predicted properties, targeted studies could explore the compound's potential in:
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Development of novel antioxidant agents with enhanced lipophilicity
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Design of selective metal chelators
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Creation of new polymer additives with improved compatibility
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Exploration as ligands in novel catalytic systems
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